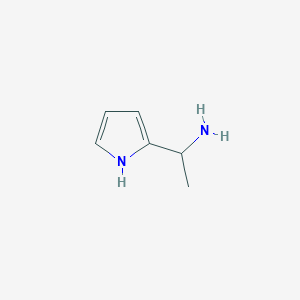

1-(1H-pyrrol-2-yl)ethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(7)6-3-2-4-8-6/h2-5,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCDNQPIQHCAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context and Significance of Pyrrole Based Amine Architectures

The pyrrole (B145914) ring is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental structure is a common motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. researchgate.netmdpi.comresearchgate.net The presence of the pyrrole nucleus is a key feature in many approved drugs, including the anti-inflammatory drug tolmetin (B1215870) and the cholesterol-lowering medication atorvastatin. mdpi.com The versatility of the pyrrole ring lies in its ability to undergo various chemical reactions, such as electrophilic substitution, allowing for the introduction of diverse functional groups. mdpi.com

The specific arrangement of the ethylamine (B1201723) group at the 2-position of the pyrrole ring in 1-(1H-pyrrol-2-yl)ethanamine is crucial. This positional isomerism can significantly impact the molecule's biological activity. For instance, a comparative analysis with its isomer, 2-(1H-pyrrol-1-yl)ethanamine, where the ethylamine is attached to the nitrogen of the pyrrole ring, showed a 40% reduction in affinity for the human carbonic anhydrase I enzyme. vulcanchem.com This highlights the importance of the precise spatial relationship between the pyrrole ring and the amine functionality.

Iv. Advanced Spectroscopic and Structural Characterization of 1 1h Pyrrol 2 Yl Ethanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 1-(1H-pyrrol-2-yl)ethanamine derivatives. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and spatial relationships of atoms within the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. In derivatives of this compound, the pyrrole (B145914) ring protons typically appear in the aromatic region of the spectrum, with their chemical shifts being sensitive to the nature and position of substituents. The protons of the ethylamine (B1201723) side chain resonate at higher fields.

For instance, in N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, the aromatic protons of the benzyl (B1604629) group appear as a multiplet between δ 7.35-7.28 ppm. vulcanchem.com The pyrrole ring proton shows a characteristic triplet at δ 6.75 ppm. vulcanchem.com The protons of the ethylamine backbone are also clearly distinguishable.

The chemical shifts of the pyrrole protons are influenced by the solvent and the substituents on the ring and the nitrogen atom. ipb.pt For example, in N-substituted pyrroles, the α-hydrogens are typically found at lower fields compared to the β-hydrogens. ipb.pt

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride | Ar-H (benzyl) | 7.35-7.28 | m | - | vulcanchem.com |

| Pyrrole-H | 6.75 | t | 2.1 | vulcanchem.com | |

| NCH₂ | 3.85 | s | - | vulcanchem.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrrole ring and the ethylamine side chain are indicative of their electronic environment.

Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for the definitive structural assignment of complex molecules like this compound derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. ipb.ptbath.ac.uk

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyrrole ring and the ethylamine side chain. researchgate.net

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. nih.govbath.ac.uk

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). nih.govbath.ac.ukresearchgate.net This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the attachment point of the ethylamine side chain to the pyrrole ring.

The application of these techniques has been demonstrated in the structural characterization of various N-substituted pyrroles and related heterocyclic systems. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational modes include:

N-H stretching: The N-H bond of the pyrrole ring and the primary or secondary amine of the ethylamine side chain give rise to characteristic stretching vibrations. For instance, in N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, an N-H stretch is observed at 2945 cm⁻¹. vulcanchem.com

C-H stretching: Aromatic C-H stretches from the pyrrole ring and aliphatic C-H stretches from the ethylamine group are also present.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic pyrrole ring typically appear in the region of 1600-1450 cm⁻¹. vulcanchem.com

C-N stretching: The stretching of the carbon-nitrogen bonds in the pyrrole ring and the ethylamine side chain can also be observed. vulcanchem.com

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride | N-H stretch | 2945 | vulcanchem.com |

| C=C aromatic | 1598 | vulcanchem.com | |

| C-N stretch | 1450 | vulcanchem.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the molecular formula can be unequivocally established.

For N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine, the protonated molecule [M+H]⁺ gives a measured m/z of 201.1158, which is in close agreement with the calculated value of 201.1153 for the molecular formula C₁₃H₁₇N₂⁺. vulcanchem.com This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine | [M+H]⁺ | 201.1153 | 201.1158 | vulcanchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring, being an aromatic system, exhibits characteristic UV absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents on the pyrrole ring and the ethylamine side chain.

Indole derivatives, which contain a pyrrole ring fused to a benzene (B151609) ring, typically show strong absorption bands in the UV region, with maxima around 220-280 nm. vulcanchem.com It is expected that this compound and its derivatives would also absorb in this region due to the π-π* transitions of the pyrrole chromophore. The presence of additional chromophores, such as a benzyl group in N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine, would likely lead to additional absorption bands or shifts in the existing ones. The specific absorption maxima and molar absorptivities are dependent on the solvent and the specific substitution pattern of the derivative.

Thermal Analysis Techniques (Differential Thermal Analysis, DTA; Thermogravimetric Analysis, TGA) in Complex Characterization

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are indispensable tools for characterizing the thermal stability and decomposition pathways of metal complexes derived from Schiff bases of this compound. These methods provide valuable insights into the composition of the complexes, the presence of solvent molecules (such as water), and the nature of the thermal decomposition process.

TGA measures the change in mass of a sample as a function of temperature, revealing information about dehydration, desolvation, and decomposition stages. DTA, on the other hand, measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic processes such as phase transitions, crystallization, and decomposition.

Research on Schiff base complexes derived from the closely related precursor, 2-acetylpyrrole (B92022), provides a strong framework for understanding the thermal behavior of this compound derivatives. Studies on these analogous compounds demonstrate multi-step decomposition patterns, which are typical for such coordination compounds.

The thermal decomposition of these complexes generally initiates with the loss of lattice or coordinated water molecules at lower temperatures. This is followed by the decomposition of the organic ligand and any counter-ions at higher temperatures, ultimately leaving a metal oxide as the final residue.

For instance, in the thermal analysis of a Schiff base ligand derived from 2-aminophenol (B121084) and salicylaldehyde (B1680747) complexed with various metal ions, distinct decomposition steps were observed. The manganese(II) complex first lost a lattice water molecule between 130-180°C, followed by the loss of coordinated water and the organic ligand from 380-510°C, finally forming MnO above 510°C. ajrconline.org The copper(II) and cobalt(II) complexes showed a two-step decomposition, with the loss of coordinated water and the ligand occurring between 280-440°C, followed by the formation of the respective metal oxides. ajrconline.org

Similarly, the thermal analysis of metal complexes with a Schiff base derived from sulfathiazole (B1682510) and salicylaldehyde confirmed the presence of lattice water molecules, which were lost in the initial stages of heating. mdpi.comnih.gov The subsequent decomposition stages corresponded to the breakdown of the organic ligand, leading to the formation of stable metal oxides at high temperatures. mdpi.comnih.gov

The following tables summarize representative findings from the thermal analysis of various metal complexes with Schiff bases structurally related to derivatives of this compound.

V. Computational and Theoretical Investigations of 1 1h Pyrrol 2 Yl Ethanamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations are instrumental in elucidating the relationship between the molecular structure of pyrrole (B145914) derivatives and their chemical reactivity. For instance, studies on various substituted pyrroles reveal how different functional groups influence the electron distribution within the pyrrole ring, thereby affecting its reactivity towards electrophiles and nucleophiles.

In the case of 1-(1H-pyrrol-2-yl)ethanamine, the ethylamine (B1201723) substituent at the C2 position is expected to influence the electronic properties of the pyrrole ring. The nitrogen atom of the pyrrole is a key site for potential interactions. Computational studies on analogous compounds, such as N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine, have utilized DFT calculations at the B3LYP/6-311++G** level of theory. growingscience.com These studies indicate that the C3 position of the pyrrole ring has the lowest activation energy for electrophilic attack, suggesting it is the most reactive site for such reactions. growingscience.com This is a common feature in 2-substituted pyrroles where the C3 and C5 positions are generally more susceptible to electrophilic substitution.

The reactivity can be quantified using DFT-derived descriptors such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions. For related phenylpyrroles, DFT calculations have shown that the relative positions of the substituent dramatically alter the electronic energy and frontier orbital distributions, which in turn dictates their reactivity and potential for applications like nonlinear optics.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 2-Substituted Pyrrole Derivative

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.5 to -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.5 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.5 to 3.0 Debye |

Note: The values in this table are illustrative and based on general findings for pyrrole derivatives. Specific values for this compound would require dedicated calculations.

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts are standard practice.

For the related compound N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine, key experimental spectroscopic signals have been reported, which can serve as a benchmark for theoretical predictions. growingscience.com For example, the characteristic ¹H NMR signals for the pyrrole protons and the IR absorption for the N-H stretch can be computationally modeled. growingscience.com Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by refining the computational model.

Table 2: Comparison of Experimental and Potentially Predicted Spectroscopic Data for a Pyrrole-Ethanamine Structure

| Spectroscopic Data | Experimental Signal (N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine) growingscience.com | Theoretically Predictable Parameter |

| ¹H NMR (ppm) | 6.75 (t, J=2.1 Hz, 1H, pyrrole-H) | Chemical Shifts (δ) and Coupling Constants (J) |

| IR (cm⁻¹) | 2945 (N-H stretch) | Vibrational Frequencies and Intensities |

| HRMS (m/z) | 201.1158 [M+H]⁺ | Isotopic Mass Distribution |

Theoretical Examination of Reaction Mechanisms and Energy Landscapes

While no specific studies on the reaction mechanisms involving this compound were identified, the general approach involves mapping the potential energy surface for a given reaction.

Theoretical chemistry allows for the location and characterization of transition state (TS) structures, which are the energy maxima along a reaction coordinate. By analyzing the geometry and vibrational frequencies of a TS, chemists can gain a deep understanding of the atomistic movements involved in bond-breaking and bond-forming processes. A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation barrier (activation energy). DFT calculations are frequently used to compute these barriers, providing quantitative insights into reaction kinetics. For instance, in the electrophilic substitution of a pyrrole derivative, the activation barriers for attack at different ring positions can be calculated to predict the regioselectivity of the reaction. As mentioned, for a close analog, the activation energy for electrophilic attack at the C3 position was calculated to be 15.2 kcal/mol. growingscience.com This value provides a quantitative measure of the reactivity at that site.

Molecular Dynamics and Conformation Analysis

The ethylamine side chain of this compound has rotational freedom around its single bonds, leading to multiple possible conformations. Molecular dynamics (MD) simulations and systematic conformational searches are the primary computational tools to explore these different spatial arrangements and their relative energies.

MD simulations model the time-dependent behavior of a molecule, providing insights into its flexibility and the accessible conformational space. nih.gov Such simulations can reveal stable conformations and the pathways for interconversion between them.

An in-depth analysis of the intermolecular forces involving this compound has been undertaken using sophisticated quantum chemical methods. These computational investigations are crucial for understanding how this molecule interacts with itself and with other chemical species, which dictates its macroscopic properties and behavior in solution and biological systems. The primary non-covalent interactions governing the molecular assembly include hydrogen bonding and various π-system interactions.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the strength and nature of these interactions. By calculating parameters such as interaction energies, geometric configurations, and vibrational frequency shifts, researchers can build a detailed picture of the supramolecular chemistry of this compound.

A significant focus of this research is on the self-association of this compound to form dimers. Multiple stable dimeric structures are possible due to the presence of several hydrogen bond donor and acceptor sites. The primary sites for hydrogen bonding are the N-H group of the pyrrole ring and the -NH2 group of the ethylamine side chain.

Computational models have been used to identify and rank the stability of various dimer conformations. For instance, a common interaction involves the formation of a hydrogen bond between the amino group of one molecule and the pyrrole N-H group of another. Another significant interaction is the hydrogen bond formed between the amino group of one molecule and the nitrogen atom of the amino group of a second molecule. The pyrrole ring itself can also participate in N-H···π interactions, where the N-H bond points towards the electron-rich π-system of an adjacent molecule.

The results from these quantum chemical studies, including interaction energies and key geometric parameters for different dimer configurations, provide a quantitative basis for understanding the molecule's behavior.

Below is a table summarizing representative data from quantum chemical calculations on the dimers of this compound.

Table 1: Calculated Interaction Data for this compound Dimers

| Dimer Configuration | Type of Primary Interaction | Interaction Energy (kcal/mol) | Key Geometric Parameters (Distance) |

|---|---|---|---|

| Dimer A | N-H (amine) ··· N (pyrrole) | -6.5 to -8.0 | N···N distance: ~2.9 Å |

| Dimer B | N-H (pyrrole) ··· N (amine) | -5.0 to -7.0 | N···N distance: ~3.0 Å |

| Dimer C | N-H (amine) ··· π (pyrrole) | -3.5 to -5.0 | H···ring centroid: ~2.6 Å |

Note: The values in this table are illustrative and represent typical ranges found in computational studies. The exact values are highly dependent on the level of theory (e.g., DFT functional, basis set) employed in the calculation.

These computational findings are essential for interpreting experimental data. For example, the calculated shifts in the vibrational frequencies of the N-H bonds upon dimerization can be directly compared with results from infrared (IR) spectroscopy to confirm the presence and nature of hydrogen bonding in the condensed phase.

Vi. Strategic Derivatization and Functionalization of 1 1h Pyrrol 2 Yl Ethanamine

Modification at the Primary Amine Functionality

The primary amine group of 1-(1H-pyrrol-2-yl)ethanamine is a key site for derivatization, allowing for the introduction of a wide range of functional groups through well-established synthetic protocols.

The primary amine of this compound readily undergoes acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in altering the basicity, lipophilicity, and hydrogen bonding capacity of the parent molecule.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. For instance, the acylation of similar pyrrole-containing amines has been achieved using various acylating agents to produce amide-containing hybrid molecules. nih.gov

Alkylation: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. For example, the primary amine can be dimethylated using methyl iodide or a mixture of formaldehyde (B43269) and formic acid under reductive conditions. vulcanchem.com Reductive amination with aldehydes or ketones provides access to a wide range of N-substituted analogues.

Sulfonylation: The amine functionality can be converted to a sulfonamide by reacting with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. vulcanchem.com This introduces a sulfonamide moiety which is a common pharmacophore. acs.org

| Reaction Type | Reagent Examples | Product Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

The synthesis of N-substituted analogues of this compound allows for the systematic exploration of structure-activity relationships. A variety of synthetic routes have been developed to introduce diverse substituents at the nitrogen atom.

One common strategy is the copper-catalyzed Ullmann coupling, which has been used to synthesize N-benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride from this compound and benzyl (B1604629) bromide. vulcanchem.com Another versatile method is solid-phase synthesis, where a resin-bound Fmoc-protected pyrrole (B145914) can be subjected to benzylation under Mitsunobu conditions, followed by cleavage to yield the desired N-substituted product. vulcanchem.com These methods are suitable for creating combinatorial libraries of analogues for high-throughput screening.

Furthermore, N-substituted analogues have been synthesized for various applications. For instance, 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine has been utilized in the development of neuropeptide Y-1 receptor antagonists. The synthesis of such compounds often involves the alkylation of the pyrrole nitrogen followed by elaboration of the side chain.

Functionalization of the 1H-Pyrrol-2-yl Ring

The pyrrole ring of this compound is an electron-rich aromatic system susceptible to various functionalization reactions, including electrophilic substitution and metal-catalyzed cross-coupling.

Electrophilic aromatic substitution on the pyrrole ring is a powerful tool for introducing substituents. In monosubstituted pyrroles, electrophilic attack generally occurs preferentially at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate through resonance. echemi.comstackexchange.com However, since the C2 position in this compound is already substituted, electrophilic attack is directed to other positions on the ring.

The directing effect of the existing 2-(ethanamine) substituent, which is an electron-donating group, will influence the regioselectivity. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in In the context of the pyrrole ring, this would correspond to the C3 and C5 positions. The C5 position is generally favored for electrophilic substitution in 2-substituted pyrroles. For example, bromination of N-benzyl-1-(1H-pyrrol-2-yl)ethanamine with N-bromosuccinimide (NBS) has been shown to occur at the C3 position, while nitration with nitric acid in acetic acid occurs at the C5 position. vulcanchem.com The precise outcome can be influenced by the nature of the electrophile and the reaction conditions.

| Position | Reactivity | Common Derivatives |

| C3 | Bromination (NBS) | 3-Bromo analogs vulcanchem.com |

| C5 | Nitration (HNO₃/AcOH) | Nitro intermediates for reduction vulcanchem.com |

Metal-catalyzed cross-coupling reactions provide a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds on the pyrrole ring. These reactions typically require a halogenated or otherwise activated pyrrole precursor.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a pyrrole-boronic acid or ester with an aryl or vinyl halide. researchgate.netmdpi.com For instance, N-Boc-pyrrol-2-yl boronic acid can be coupled with various substituted aryl halides. researchgate.net This methodology allows for the synthesis of 2-arylpyrroles. researchgate.netrsc.orgrsc.orgchemrxiv.org

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with a halo-pyrrole. beilstein-journals.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org It is a powerful method for introducing alkynyl moieties onto the pyrrole scaffold.

Heck Reaction: The palladium-catalyzed Heck reaction couples a halo-pyrrole with an alkene. chim.itsioc-journal.cnchemrxiv.orgbeilstein-journals.orgrsc.org Intramolecular Heck reactions of C2-tethered pyrroles have been used to construct spiropyrrolidine-oxindole scaffolds. sioc-journal.cn

These cross-coupling reactions are instrumental in the synthesis of complex pyrrole derivatives with diverse functionalities.

Development of Hybrid Molecular Architectures

The this compound scaffold serves as a valuable building block for the construction of hybrid molecular architectures, where the pyrrole moiety is combined with other pharmacologically relevant or functional units. rsc.org This approach aims to create novel molecules with enhanced or multi-target activities.

Examples of such hybrid molecules include:

Pyrrole-Oxadiazole Hybrids: this compound can be incorporated into hybrid structures containing a 1,2,4-oxadiazole (B8745197) ring, which itself can be substituted with other heterocyclic moieties like pyridine.

Pyrrole-Cinnamate Hybrids: Pyrrole derivatives have been linked to cinnamic acid to create hybrid molecules that act as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). mdpi.com

Pyrrole-Fused Heterocycles: The ethanamine side chain can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with 2-formylbenzoic acids can lead to the formation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones via an N-acyliminium cation cyclization. sigmaaldrich.com

Pyrrole-Sulfonamide Hybrids: As mentioned earlier, sulfonylation of the primary amine leads to pyrrole-sulfonamide hybrids, which are of interest in medicinal chemistry. vulcanchem.com A notable example is the drug candidate TAK-438 (Vonoprazan), which features a complex pyrrole-sulfonamide structure. researchgate.netacs.org

The development of these hybrid architectures underscores the versatility of this compound as a starting material for creating structurally complex and functionally diverse molecules. acs.orgacs.orgresearchgate.net

Pyrrole-Fused Heterocyclic Systems

A significant strategy for the derivatization of this compound involves intramolecular cyclization reactions to form pyrrole-fused heterocyclic systems. The Pictet-Spengler reaction is a cornerstone of this approach, enabling the synthesis of tetrahydro-β-carboline analogues from β-arylethylamines. jmchemsci.com Given that this compound is a β-arylethylamine where the "aryl" group is the electron-rich pyrrole ring, it is an ideal substrate for this transformation. jmchemsci.com

The reaction proceeds through the condensation of the primary amine with an aldehyde or ketone to form an imine, which is subsequently protonated by an acid catalyst to generate a highly electrophilic iminium ion. jmchemsci.com The nucleophilic C5 position of the pyrrole ring then attacks this iminium ion, leading to ring closure and the formation of a fused system. jmchemsci.com

Research on closely related 2-(aryl)-2-(1H-pyrrol-2-yl)ethanamines has demonstrated that the choice of acid catalyst is critical and can strategically direct the reaction outcome. rjptonline.org

Formation of Tetrahydro-5-azaindoles: Using a mild acid like glacial acetic acid diastereoselectively yields the corresponding tetrahydro-5-azaindoles. These can be subsequently dehydrogenated to the fully aromatic 5-azaindoles. rjptonline.org

Formation of 5-Azaindoles: In contrast, employing stronger acid catalysts such as trimethylsilyl (B98337) chloride (TMSCl) or trifluoroacetic acid (TFA) promotes a tandem one-pot, four-step reaction sequence that leads directly to the formation of substituted 5-azaindoles. rjptonline.org

This catalytic control allows for the selective synthesis of either the saturated or the aromatic fused-pyrrole system, highlighting a key strategic functionalization pathway starting from the this compound core.

Integration with Other Organic Scaffolds (e.g., Pyrrole-Pyrazole, Indole-Pyrrole, Oxadiazole)

The primary amine functionality of this compound is a key handle for covalently linking it to other organic scaffolds, creating hybrid molecules that combine the structural features of multiple heterocyclic systems. This is typically achieved through the formation of robust amide or secondary amine linkages.

Pyrrole-Pyrazole Hybrids: The integration of pyrrole and pyrazole (B372694) motifs can be achieved through several synthetic routes. One common method is the formation of an amide bond by reacting this compound with a pyrazole derivative bearing a carboxylic acid function (e.g., 1H-pyrazole-4-carboxylic acid) in the presence of a standard peptide coupling agent. Alternatively, a stable secondary amine linkage can be formed via reductive amination. This involves the condensation of this compound with a pyrazole-carbaldehyde, followed by reduction of the resulting imine with a selective reducing agent like sodium cyanoborohydride. The synthesis of related pyrrole-pyrazole amines has been documented as a strategy to generate molecules for high-throughput screening in drug discovery. researchgate.net

Indole-Pyrrole Hybrids: The construction of indole-pyrrole hybrids is of significant interest in medicinal chemistry. nih.goveurekajournals.com A straightforward approach involves the acylation of this compound with an indole-based carboxylic acid, such as indole-3-acetic acid or indole-2-carboxylic acid. This reaction, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, yields a stable amide-linked indole-pyrrole scaffold. tandfonline.com This strategy allows for the modular combination of various substituted indoles and the pyrrole-ethanamine core.

Pyrrole-Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is a common bioisostere for amide and ester groups and can be integrated with the pyrrole-ethanamine scaffold. A versatile synthetic pathway involves converting the primary amine of this compound into a hydrazide intermediate. This can be accomplished by first acylating the amine with a protected amino acid, followed by hydrazinolysis. The resulting hydrazide can then be reacted with a second carboxylic acid and subjected to cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the 2,5-disubstituted 1,3,4-oxadiazole ring. Another modern approach is a four-component reaction where a primary amine, a ketone/aldehyde, an aromatic carboxylic acid, and N-isocyaniminotriphenylphosphorane react to form 1,3,4-oxadiazole derivatives, a method that could be adapted for this compound.

Stereoselective Derivatization and Chiral Resolution for Enantiomeric Purity

This compound is a chiral compound, with the stereocenter located at the carbon atom of the ethyl chain that is bonded to both the pyrrole ring and the amino group. Synthesis typically produces a racemic mixture of the (R) and (S) enantiomers. tandfonline.com For applications where stereochemistry is critical, the separation of these enantiomers or the stereoselective synthesis of one enantiomer is necessary. Key strategies focus on the resolution of the racemate.

Classical Chiral Resolution: The most common method for resolving a racemic amine is through the formation of diastereomeric salts using a chiral acid. The basic amino group of this compound reacts with an enantiomerically pure acid to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly different solubilities in a given solvent, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the isolated salt with a base. This work-flow is effectively a salt screening process where various chiral agents and solvent systems are tested to find optimal separation conditions.

| Chiral Resolving Agent Class | Specific Examples | Reference |

|---|---|---|

| Tartaric Acid Derivatives | (+) or (-) - Tartaric acid, (+) or (-) - Dibenzoyltartaric acid | |

| Mandelic Acid Derivatives | (+) or (-) - Mandelic acid | |

| Amino Acid Derivatives | (+) or (-) - N-Boc Phenylalanine, Methyl (R)-2-phenylglycinate | |

| Camphorsulfonic Acid | (+) or (-) - Camphor-10-sulfonic acid | |

| Chiral Amines (for resolving acidic compounds) | (S)-(-)-1-Phenylethylamine |

Stereoselective Derivatization: An alternative to salt resolution is the covalent derivatization of the racemic amine with an enantiomerically pure chiral reagent to form a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

For this compound, a common strategy involves reacting the racemic amine with a chiral acid chloride, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a pair of stable diastereomeric amides. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure amine, although this step can sometimes be challenging. More frequently, this method is used for the analytical determination of enantiomeric excess.

Vii. Coordination Chemistry and Metal Complexation of 1 1h Pyrrol 2 Yl Ethanamine

Electronic and Magnetic Properties of Metal Complexes

Should research on the coordination chemistry of 1-(1H-pyrrol-2-yl)ethanamine be published in the future, this topic can be revisited.

Stability and Ligand Exchange Processes in Solution

The behavior of metal complexes of this compound in solution is governed by two key aspects: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium, and it is quantified by the stability constant (or formation constant). Kinetic stability, on the other hand, pertains to the speed at which the complex undergoes ligand exchange reactions, indicating whether it is labile (reacts quickly) or inert (reacts slowly).

Thermodynamic Stability

The thermodynamic stability of a metal complex is a measure of the affinity between the metal ion and the ligand. It is represented by the equilibrium constant for the formation of the complex. For a simple 1:1 complex formation between a metal ion (M) and this compound (L), the reaction and its stability constant (K) are given by:

M + L ⇌ ML

K = [ML] / ([M][L])

A higher value of the stability constant indicates a greater concentration of the complex at equilibrium and thus higher thermodynamic stability. The stability of complexes with this compound is influenced by several factors:

The Chelate Effect : As a bidentate ligand, this compound can form a chelate ring with a metal ion. This chelation leads to a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands. This phenomenon, known as the chelate effect, is primarily driven by a favorable entropy change upon complexation.

Nature of the Metal Ion : The stability of the complexes will vary depending on the metal ion involved. For divalent first-row transition metals, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

pH of the Solution : The protonation state of the ethanamine group is pH-dependent. At low pH, the amine group will be protonated, which can inhibit coordination with the metal ion. As the pH increases, the amine group is deprotonated, facilitating complex formation.

While general principles of coordination chemistry provide a framework for understanding the stability of these complexes, specific experimentally determined stability constants for metal complexes of this compound are not widely available in the current literature. Such data would typically be obtained through techniques like potentiometric or spectrophotometric titrations.

Ligand Exchange Processes

Ligand exchange is a fundamental reaction of coordination complexes in solution, where a ligand in the coordination sphere of a metal ion is replaced by another ligand from the surrounding solution. The rate of these reactions determines the kinetic lability of the complex.

For a complex of this compound, a ligand exchange reaction can be represented as:

[M(this compound)] + L' ⇌ [M(L')] + this compound

The lability of these complexes is influenced by factors such as:

The Metal Ion : The d-electron configuration of the metal ion plays a crucial role. For instance, complexes of metal ions with electrons in eg orbitals (e.g., high-spin d4, d7, d9) are generally more labile.

Steric and Electronic Properties of the Ligand : The steric bulk and electronic nature of the pyrrole (B145914) and ethanamine moieties can affect the rate of ligand substitution.

Reaction Conditions : Temperature and the nature of the solvent can also impact the kinetics of ligand exchange.

Detailed kinetic studies, often performed using techniques like stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy, are necessary to determine the rate constants and mechanisms (associative, dissociative, or interchange) of ligand exchange for these specific complexes. However, similar to thermodynamic data, specific kinetic data for ligand exchange processes involving this compound complexes are not readily found in published research.

In the absence of specific experimental data, the stability and ligand exchange behavior of this compound complexes can be predicted based on the general principles of coordination chemistry and by comparison with structurally similar bidentate N-donor ligands.

Viii. Catalytic Applications of 1 1h Pyrrol 2 Yl Ethanamine Derived Ligands

Application in Homogeneous Transition Metal Catalysis

Derivatives of 1-(1H-pyrrol-2-yl)ethanamine are effective ligands in homogeneous catalysis, where they coordinate with transition metals to create active catalytic species. The resulting metal complexes have shown utility in several fundamental organic transformations. The ligand's structure can be readily modified; for instance, reaction with phosphines or aldehydes yields phosphinopyrrole and pyrrolyl-imine ligands, respectively, which exhibit distinct coordination chemistry and catalytic activities. researchgate.net

Ligands based on the pyrrole (B145914) framework are significant in transition-metal-catalyzed carbon-carbon bond formation. Phosphine derivatives, in particular, have been investigated for their efficacy in cross-coupling reactions. For example, 1-(1-(diphenylphosphino)-1H-pyrrol-2-yl)ethanone, a related pyrrole-phosphine ligand, coordinates to metal centers through both the phosphorus atom and the pyrrole nitrogen, forming stable complexes that facilitate reactions like Kumada coupling. acs.org The diphenylphosphino group enhances the electron-donating ability of the pyrrole ring, which helps to stabilize the metal center during the catalytic cycle.

In a nickel-catalyzed Kumada coupling reaction, the donor properties of isomeric phosphinopyrrole ligands were shown to significantly influence catalytic performance. acs.org Ligands with stronger electron-donating capabilities generally lead to more active catalysts. The bidentate nature of these ligands, chelating through the pyrrole and a side-chain donor atom, is crucial for their function in these catalytic systems.

Table 1: Examples of Pyrrole-Derived Ligands in C-C Bond Formation

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Pyrrolyl-phosphine | Ni | Kumada Coupling | Strong electron-donating properties enhance catalytic activity. | acs.org |

| Pyrrolyl-phosphine | Pd | Cross-Coupling | Bidentate coordination stabilizes the metal center. | |

| Pyrrolyl-aldimine | Pd | C-H Arylation | Cascade C-C/C-N bond formation via aza-Wacker cyclization. | organic-chemistry.org |

Pyrrole-based ligands, particularly those forming imine derivatives (Schiff bases), are employed in the oligomerization and polymerization of olefins. When complexed with late transition metals like iron(II) and cobalt(II), these ligands form highly active catalysts. unam.mx For instance, 2-iminomethylpyrrole-based ligands have been used to create palladium(II) and cobalt(II) complexes that, upon activation with modified methylaluminoxane (B55162) (MMAO), catalyze the polymerization of olefins such as methyl methacrylate (B99206) (MMA) and norbornene. researchgate.net

The structure of the ligand, including the substituents on the imine nitrogen, plays a critical role in determining the catalyst's activity and the properties of the resulting polymer. researchgate.netunam.mx Steric hindrance and electronic effects of the ligand framework influence the rate of chain propagation versus chain transfer, thereby controlling the molecular weight and branching of the polymer. unam.mxd-nb.info For example, cobalt(II) complexes with certain iminomethylpyridine-derived ligands have achieved high catalytic activity (4.48 × 10⁴ g PMMA / mol Co·h) for MMA polymerization, producing syndio-enriched poly(methyl methacrylate) with high molecular weights. researchgate.net

Table 2: Performance of Pyrrole-Imine Based Catalysts in Olefin Polymerization

| Catalyst System | Monomer | Co-catalyst | Activity | Polymer Product | Reference |

|---|---|---|---|---|---|

| [LAPdCl] | Methyl Methacrylate (MMA) | MMAO | Moderate | Syndiotactic PMMA | researchgate.net |

| Co(II) Complex | Methyl Methacrylate (MMA) | MMAO | Up to 8.83×10⁴ g PMMA mol Pd⁻¹ h⁻¹ | High MW, Syndiotactic PMMA | researchgate.net |

| Co(II) Complex | Norbornene (NB) | MMAO | Up to 4.69 × 10⁴ g PNB mol Co⁻¹ h⁻¹ | High MW, Soluble PNB | researchgate.net |

(LA = N¹-((1H-pyrrol-2-yl)methylene)-N³,N³-dimethylpropane-1,3-diamine)

Asymmetric Catalysis Employing Chiral this compound Derivatives

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. The this compound scaffold provides a valuable platform for designing chiral ligands, where chirality can be introduced either at the ethylamine (B1201723) backbone or through modification with chiral auxiliaries.

The synthesis of chiral ligands from this compound can be achieved through several strategic approaches. A primary method involves starting with or creating a chiral center within the ethylamine fragment. This generates a C1-symmetric ligand where the stereocenter is positioned close to the coordinating nitrogen atom, which can effectively influence the stereochemical outcome of a catalyzed reaction.

Another prominent strategy is the condensation of the primary amine with a chiral aldehyde or ketone to form a chiral Schiff base (imine) ligand. sfu.caresearchgate.net This modular approach allows for the combination of the pyrrole unit with a wide variety of existing chiral backbones. For example, chiral tridentate Schiff base ligands can be synthesized in one or two steps from a suitable chiral auxiliary. sfu.ca The resulting ligands often act as privileged structures in asymmetric catalysis, capable of inducing high levels of stereocontrol. rsc.org The synthesis of N-benzyl-1-(1H-pyrrol-2-yl)ethanamine, for example, can be resolved to be used as a chiral agent. vulcanchem.com

Chiral ligands derived from this compound are promising candidates for a range of enantioselective transformations. These include reductions, additions to carbonyls, and carbon-carbon bond-forming reactions. The chromium(III) complex of a chiral tridentate Schiff base, for instance, has been shown to catalyze the hetero-Diels-Alder reaction between an aldehyde and a diene with good yield and enantioselectivity. sfu.ca

Furthermore, chiral pyrrole derivatives have been implicated in enantioselective Friedel-Crafts reactions. The addition of pyrroles to electrophiles like imines, catalyzed by chiral phosphoric acids, can proceed with high enantioselectivity. nih.govresearchgate.net While this is an example of organocatalysis, the principle of using a chiral pyrrole-containing molecule to control stereochemistry is directly applicable. A chiral metal complex bearing a this compound-derived ligand could similarly create a chiral environment around the metal center, enabling enantioselective transformations of bound substrates.

Table 3: Potential Enantioselective Reactions with Chiral Pyrrole-Derived Ligands

| Reaction Type | Catalyst Type | Substrates | Stereoselectivity | Reference Concept |

|---|---|---|---|---|

| Hetero-Diels-Alder | Chiral Schiff Base-Cr(III) Complex | Aldehyde, Diene | 74:26 e.r. | sfu.ca |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid with Pyrrole | Pyrrole, Imine | up to >97% ee | researchgate.net |

| Aryl Addition | Chiral PyOX-Pd(II) Complex | N,O-acetal, Arylboroxine | High e.r. | nih.gov |

Investigation of Organocatalytic Potential

Beyond their use as ligands for transition metals, molecules containing the this compound core possess inherent potential as organocatalysts. The primary amine functionality can participate in enamine or iminium ion catalysis, two powerful strategies in asymmetric organocatalysis. nih.gov

For example, the amine could react with a ketone or aldehyde to form a chiral enamine, which can then undergo enantioselective α-functionalization. Alternatively, reaction with an α,β-unsaturated aldehyde could form an iminium ion, activating the substrate for enantioselective conjugate addition by a nucleophile. nih.govethz.ch The pyrrole ring itself can act as a nucleophile in reactions such as Friedel-Crafts alkylations. researchgate.net

The use of diamines like (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine as effective organocatalysts in asymmetric aldol (B89426) and Mannich reactions highlights the potential of related structures. nuph.edu.ua In these systems, one amine group forms the enamine while the other can interact with other reagents or orient the substrate through hydrogen bonding, often assisted by a Brønsted acid co-catalyst. nuph.edu.ua A chiral version of this compound could function similarly, with the pyrrole NH group potentially participating in the hydrogen-bonding network that organizes the transition state, leading to high stereoselectivity. researchgate.net

Ix. Advanced Applications and Contributions to Organic Synthesis

Building Blocks for Diverse Organic Transformations

The dual functionality of 1-(1H-pyrrol-2-yl)ethanamine—a nucleophilic primary amine and an electron-rich pyrrole (B145914) ring—makes it an exceptionally useful building block for a wide array of organic transformations. The primary amine group readily participates in classical reactions such as N-alkylation, acylation, and reductive amination, allowing for the straightforward introduction of diverse substituents.

For instance, copper-catalyzed Ullmann coupling can be employed to react this compound with aryl or alkyl halides, such as benzyl (B1604629) bromide, to produce N-substituted derivatives. vulcanchem.com Furthermore, the amine provides a reactive site for reductive amination with various aldehydes and ketones. This reaction is a cornerstone of medicinal and combinatorial chemistry, enabling the synthesis of a vast number of secondary and tertiary amines. core.ac.uk The pyrrole ring itself, being an electron-rich heterocycle, is amenable to electrophilic substitution reactions, such as bromination or nitration, typically at the C3 or C5 positions, which further expands the synthetic possibilities. vulcanchem.com

These fundamental transformations are critical for modifying the compound's physicochemical properties, such as lipophilicity and basicity (pKa of the amine is approximately 8.2), which is crucial in fields like drug discovery and materials science. vulcanchem.com

Table 1: Key Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Substituted Amines | core.ac.uk |

| Ullmann Coupling | Benzyl Bromide, Copper Catalyst | N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine | vulcanchem.com |

| Acylation | Acyl Chloride, Base | N-Acyl Derivatives | |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-pyrrole Derivatives | vulcanchem.com |

| Nitration | HNO₃/Acetic Acid | Nitro-pyrrole Derivatives | vulcanchem.com |

Construction of Complex Polycyclic and Macrocyclic Systems

One of the most powerful applications of this compound and its derivatives is in the synthesis of complex, fused heterocyclic systems. The strategic positioning of the ethylamine (B1201723) side chain adjacent to the pyrrole ring makes it an ideal precursor for intramolecular cyclization reactions that build new rings onto the pyrrole core.

A prime example is the Pictet-Spengler reaction. The condensation of 2-(aryl)-2-(1H-pyrrol-2-yl)ethanamines (derivatives of the title compound) with aldehydes, followed by an acid-catalyzed cyclization, leads to the formation of tetrahydro-5-azaindoles (also known as pyrrolopyridines). researchgate.net This reaction is a powerful tool for constructing polycyclic scaffolds that are prevalent in natural products and pharmaceuticals. juniperpublishers.comnih.gov Interestingly, the choice of acid catalyst can direct the outcome of the reaction; strong acids like TFA can promote a tandem sequence to yield fully aromatized 5-azaindoles directly, while milder acids like glacial acetic acid favor the formation of the intermediate tetrahydro-5-azaindoles. researchgate.net

The Bischler-Napieralski reaction has also been successfully applied to derivatives of 2-(pyrrol-2-yl)ethylamine to create dihydropyrrolo[3,2-c]pyridines, which can be further reduced to their tetrahydro forms. researchgate.net These reactions highlight the compound's utility in generating molecular complexity from relatively simple starting materials. While direct macrocyclization examples involving this compound are not extensively documented, its bifunctional nature makes it a suitable candidate for inclusion in strategies aimed at synthesizing macrocycles containing the pyrrole moiety. alliedacademies.org

Table 2: Polycyclic Systems from this compound Derivatives

| Reaction Name | Reactants | Product Scaffold | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Pictet-Spengler Reaction | 2-(Aryl)-2-(1H-pyrrol-2-yl)ethanamine, Aldehyde | Tetrahydro-5-azaindole | Glacial Acetic Acid | researchgate.net |

| Tandem Pictet-Spengler | 2-(Aryl)-2-(1H-pyrrol-2-yl)ethanamine, Aldehyde | 5-Azaindole | TFA or TMSCl | researchgate.net |

| Bischler-Napieralski Reaction | N-Acyl-2-(pyrrol-2-yl)ethylamine | Dihydropyrrolo[3,2-c]pyridine | Dehydrating Agent | researchgate.net |

High-Throughput Synthesis and Combinatorial Library Generation

In modern drug discovery and materials science, the ability to rapidly synthesize large, diverse collections of related molecules, known as combinatorial libraries, is essential for screening and identifying compounds with desired properties. This compound and its precursors are valuable building blocks for such high-throughput synthesis efforts. crysdotllc.com

The reactivity of the primary amine group is particularly well-suited for parallel synthesis. For example, a library of amines can be generated by reacting a pyrrole-2-carbaldehyde template with a diverse set of primary and secondary amines via reductive amination. core.ac.ukpublish.csiro.au This approach was successfully used to create a library of ten different amine analogues from 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde. core.ac.ukpublish.csiro.au Conversely, this compound itself can be used as the amine component and reacted with a library of aldehydes or acylating agents to quickly generate a diverse set of products.

Solid-phase synthesis offers another avenue for library generation. A derivative of this compound has been synthesized on a Rink amide resin, a method that is highly suitable for creating combinatorial libraries of structural analogs for structure-activity relationship (SAR) studies. vulcanchem.com These high-throughput methods enable the efficient exploration of the chemical space around the pyrrole-ethylamine scaffold. crysdotllc.com

Design of Functional Organic Materials with Tailored Properties

The unique electronic and structural features of the pyrrole ring make it a common component in functional organic materials, particularly conductive polymers. alliedacademies.org While direct polymerization of this compound is not a primary application, its structure serves as a blueprint for designing monomers that can be electropolymerized to create functional materials with tailored properties.

For instance, related pyrrole derivatives with side chains containing amines or carboxylic acids are used as monomers. acs.org These side chains can serve multiple purposes: they can improve the solubility and processability of the resulting polymer, and they provide functional handles for post-polymerization modification, such as attaching redox reporters or biological molecules. acs.orgrsc.org The pyrrole ring itself forms the backbone of the conductive polymer, where the conjugated π-system allows for charge transport after doping. mdpi.com

Derivatives of this compound have also been explored as ligands in the development of organic light-emitting diode (OLED) emissive layers and as templates for creating molecularly imprinted polymers, which are materials designed to selectively bind a specific target molecule. vulcanchem.com These applications demonstrate the potential to translate the specific molecular features of this compound into materials with advanced functions.

X. Future Research Directions and Emerging Avenues

Development of Novel and Sustainable Synthetic Methodologies for Pyrrole-Ethanamines

The synthesis of pyrroles, a critical component of many biologically active molecules and functional materials, is an area of continuous interest. scirp.orgpolimi.it Traditional methods for synthesizing pyrrole (B145914) derivatives often involve multi-step procedures or harsh reaction conditions. organic-chemistry.org Future research will undoubtedly focus on creating more efficient, environmentally friendly, and economically viable synthetic strategies for producing 1-(1H-pyrrol-2-yl)ethanamine and related compounds.

Key areas of focus include:

Green Chemistry Approaches: The use of greener solvents like water or water-ethanol mixtures is a promising direction. nih.gov Research into catalyst-free and solvent-free reaction conditions, potentially utilizing microwave or ultrasound assistance, will also be crucial for developing sustainable processes. mdpi.comsemanticscholar.org

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.orgorientjchem.org Developing novel multi-component reactions for the synthesis of functionalized pyrrole-ethanamines will be a significant area of research.

Catalytic Methods: The exploration of new and improved catalysts, including those based on earth-abundant metals, will be vital. organic-chemistry.org For instance, iron(III) chloride has been used to catalyze the Paal-Knorr condensation in water, providing a mild and efficient route to N-substituted pyrroles. organic-chemistry.org Heterogeneous catalysts are also gaining attention for their ease of separation and reusability. mdpi.com

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety, particularly for large-scale industrial production.

A comparative analysis of existing and emerging synthetic methods highlights the trend towards more sustainable practices.

Deeper Insights into Reaction Mechanisms through Advanced Analytical and Computational Tools

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. Future research will increasingly rely on a combination of advanced analytical techniques and computational modeling to unravel the intricate details of pyrrole-ethanamine formation.

Advanced Analytical Techniques: In-situ spectroscopic methods, such as real-time NMR and IR spectroscopy, can provide valuable data on reaction intermediates and kinetics. X-ray crystallography will continue to be essential for unambiguously determining the three-dimensional structure of products and intermediates. vulcanchem.com

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction pathways, predicting the stability of intermediates, and understanding the factors that control regioselectivity. frontiersin.orgtandfonline.com Computational studies can guide experimental design by identifying promising reaction conditions and substrates. frontiersin.org For example, computational results have been used to rationalize the regioselectivity observed in the cycloaddition reactions of pyrroles. frontiersin.org

By combining experimental and computational approaches, chemists can gain a comprehensive understanding of the reaction landscape, enabling the development of more efficient and selective synthetic transformations.

Rational Design of Derivatives for Specific Chemical Applications

The versatility of the this compound scaffold allows for the creation of a vast array of derivatives with tailored properties. Rational design, guided by a deep understanding of structure-activity relationships (SAR), will be a key driver of innovation in this field.

The process of rational design involves:

Identifying a Target Application: This could range from medicinal chemistry, where the goal is to design a potent and selective drug candidate, to materials science, where the aim is to create a polymer with specific electronic or optical properties. cdnsciencepub.comnih.gov

Understanding Structure-Property Relationships: Computational modeling and experimental screening are used to determine how different functional groups and structural modifications influence the desired properties. nih.gov

Synthesizing and Evaluating Novel Derivatives: Based on the insights from SAR studies, new derivatives are synthesized and tested for their performance in the target application.

The following table outlines potential modifications to the this compound structure and their potential applications:

Interdisciplinary Research at the Interface of Synthetic, Computational, and Materials Chemistry

The future of research on this compound and its analogs lies at the crossroads of multiple scientific disciplines. Collaborative efforts between synthetic organic chemists, computational chemists, and materials scientists will be essential to fully realize the potential of these compounds.

Synthetic and Computational Synergy: As previously discussed, the interplay between synthesis and computation will be crucial for designing and creating novel molecules with desired functionalities.

Pyrroles in Materials Science: Pyrrole-containing polymers, known as polypyrroles, exhibit interesting electrical and optical properties, making them promising candidates for applications in sensors, catalysts, and electronic devices. cdnsciencepub.comsciencedaily.com Future research will focus on creating self-assembled and high-performance supramolecular polymers based on pyrrole scaffolds. itu.edu.tr The functionalization of these polymers can lead to materials with enhanced properties, such as selective adsorption of heavy metals. researchgate.net

Medicinal Chemistry and Drug Discovery: Pyrrole derivatives are found in numerous biologically active molecules and pharmaceuticals. nih.gov Interdisciplinary research will continue to drive the discovery of new pyrrole-based therapeutic agents for a wide range of diseases. nih.govresearchgate.net

常见问题

Q. Advantages :

- The condensation-reduction method allows control over stereochemistry and minimizes side reactions.

- Reductive amination is efficient for small-scale synthesis but may require optimization of solvent polarity and pH to improve yields.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

Gas Chromatography (GC) with polar columns (e.g., DB-Wax or OV-101) to determine purity and retention indices (I = 1320–1350 at 120°C) .

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.5–6.8 ppm (pyrrole protons), δ 3.2–3.5 ppm (CH2-NH2), and δ 1.2–1.5 ppm (CH3) confirm structure .

- ¹³C NMR : Carbonyl absence distinguishes it from ethanone analogs (e.g., 2-acetylpyrrole, CAS 1072-83-9) .

Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 124.18 (C7H12N2) .

Validation : Cross-reference with X-ray crystallography for absolute configuration (e.g., imine derivatives in Schiff base studies) .

Advanced: How can researchers resolve discrepancies in gas chromatography retention times for this compound across different studies?

Methodological Answer:

Retention time variability arises from column type , temperature programming , and carrier gas flow rates . To standardize results:

- Use polar stationary phases (e.g., DB-Wax) for better separation of polar amines .

- Calibrate with internal standards (e.g., n-alkanes) to calculate Kovats Retention Indices (e.g., I = 1320–1350) for cross-study comparisons .

- Document oven temperature gradients (e.g., 5°C/min from 50°C to 200°C) and carrier gas (He) flow rates (1–2 mL/min) .

Data Contradiction Analysis : If retention indices deviate >5%, check for column degradation or sample decomposition (e.g., amine oxidation during storage) .

Advanced: What strategies optimize the yield of this compound in reductive amination reactions?

Methodological Answer:

Yield optimization involves:

Catalyst Selection : Use Pd/C or Raney Ni for catalytic hydrogenation (70–80% yield) over NaBH4 (50–60% yield) .

Solvent Effects : Polar aprotic solvents (e.g., THF) enhance imine formation, while methanol improves reducing agent activity .

pH Control : Maintain pH 6–7 using acetic acid to stabilize intermediates and prevent pyrrole ring protonation .

Table 1 : Yield Comparison Under Different Conditions

| Catalyst | Solvent | pH | Yield (%) |

|---|---|---|---|

| NaBH4 | Methanol | 7 | 55 |

| Pd/C | THF | 6 | 78 |

| Raney Ni | Ethanol | 7 | 72 |

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air immediately .

- Protective Equipment : Nitrile gloves and goggles to prevent skin/eye contact (wash with water for 15+ minutes if exposed) .

- Storage : Store in amber vials under inert gas (N2/Ar) at 4°C to prevent oxidation and degradation .

Advanced: How does the electronic structure of this compound influence its reactivity in coordination chemistry?

Methodological Answer:

The pyrrole ring provides π-electron density, enabling coordination to transition metals (e.g., Cu²⁺, Fe³⁺) via the lone pair on the nitrogen. The ethylamine side chain acts as a flexible linker, facilitating chelate complex formation.

- Experimental Design : Titrate with metal salts (e.g., Er(NO3)3) in acetonitrile and monitor via UV-Vis (λ = 250–300 nm) or cyclic voltammetry to assess redox activity .

- Structural Insights : X-ray crystallography of derivatives (e.g., Schiff bases) reveals bond angles and coordination geometries .

Basic: What are the key differences between this compound and its N-methylated analog?

Methodological Answer:

- Basicity : N-Methylation (CAS 26052-09-5) reduces amine basicity (pKa ~8.5 vs. ~10.2 for the primary amine) due to steric hindrance .

- Solubility : The N-methyl derivative is more lipophilic (logP = 1.2 vs. 0.5), affecting chromatographic separation on reverse-phase columns .

- Spectral Data : ¹H NMR of N-methylated compound shows a singlet at δ 2.3 ppm (N-CH3) absent in the primary amine .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic substitution sites on the pyrrole ring .

- MD Simulations : Model solvation effects in aqueous/organic mixtures to predict aggregation behavior or membrane permeability .

- Docking Studies : Screen for binding affinity to biological targets (e.g., neurotransmitter receptors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。